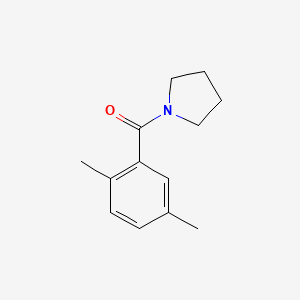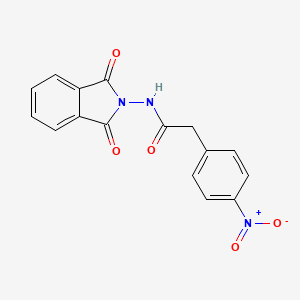
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide, also known as Compound 1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of isoindoline derivatives and has shown potential as an antitumor agent.
作用机制
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 in lab experiments is its potency against various cancer cell lines. It has also been shown to have low toxicity in normal cells. However, one of the limitations of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1. One area of interest is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 are needed to determine its suitability for clinical trials.
Conclusion:
In conclusion, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 is a synthetic compound that has shown potential as an antitumor agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 as a therapeutic agent for cancer treatment.
合成方法
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 involves the reaction of 2-nitrobenzaldehyde with glycine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide and acetic anhydride to obtain N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1. The yield of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 is reported to be around 63%.
科学研究应用
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 has been widely used in scientific research due to its potential as an antitumor agent. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenyl)acetamide 1 exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-14(9-10-5-7-11(8-6-10)19(23)24)17-18-15(21)12-3-1-2-4-13(12)16(18)22/h1-8H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCVQOGXFFFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


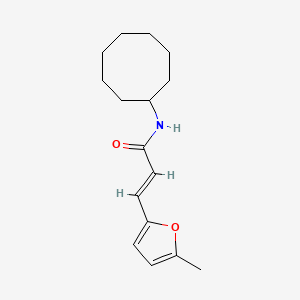
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5750238.png)
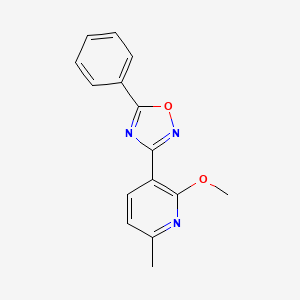
![1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)
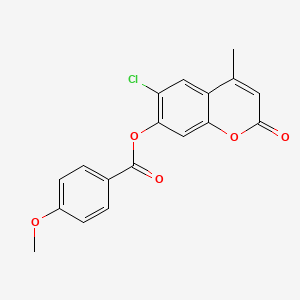
![N,N'-[1,4-phenylenebis(methylene)]di(2-furamide)](/img/structure/B5750265.png)

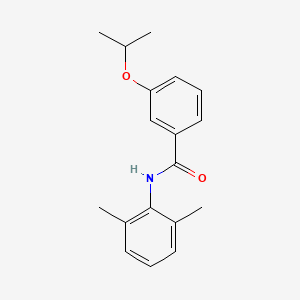
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5750286.png)
